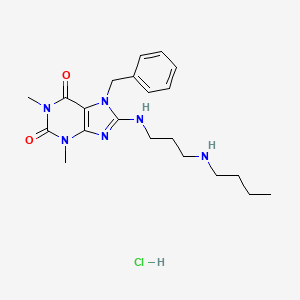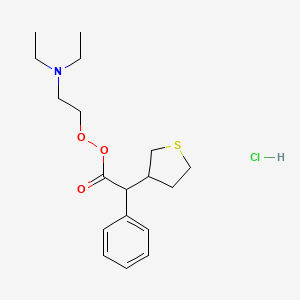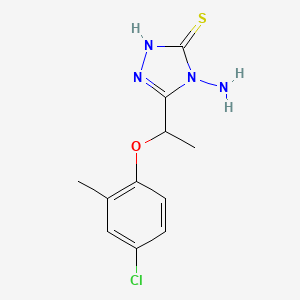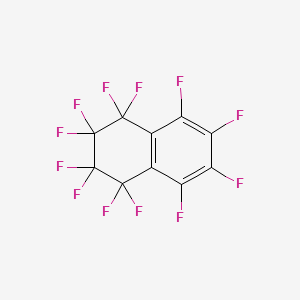
Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(3,2-c)pyridine-6-carboxamide, 5-(3-((2-(acetylamino)-3-((4-fluorophenyl)sulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s unique structure, which includes a thieno-pyridine core and multiple functional groups, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thieno-pyridine core, the introduction of the carboxamide group, and the attachment of various substituents. Common synthetic routes may include:
Formation of Thieno-Pyridine Core: This step often involves cyclization reactions using appropriate starting materials such as thiophene and pyridine derivatives.
Introduction of Carboxamide Group: This can be achieved through amide coupling reactions using carboxylic acids and amines.
Attachment of Substituents: Various functional groups can be introduced through nucleophilic substitution, electrophilic addition, or other organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization and purification techniques are crucial to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and amine groups allows for oxidation reactions, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or imines, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules. It can be used in the development of new materials, catalysts, and ligands for various chemical reactions.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
The compound’s pharmacological properties may be explored for developing new medications. Its ability to interact with specific molecular targets can lead to the discovery of new treatments for various diseases.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance of these products.
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Thieno(3,2-c)pyridine derivatives
- Carboxamide-containing compounds
- Fluorophenyl sulfonyl derivatives
Uniqueness
The compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its specific arrangement of atoms and functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
169168-45-0 |
|---|---|
Fórmula molecular |
C33H45FN4O6S2 |
Peso molecular |
676.9 g/mol |
Nombre IUPAC |
(3aR,6S,7aS)-5-[(2R,3S)-3-[[(2S)-2-acetamido-3-(4-fluorophenyl)sulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C33H45FN4O6S2/c1-21(39)35-27(20-46(43,44)25-12-10-24(34)11-13-25)31(41)36-26(16-22-8-6-5-7-9-22)29(40)19-38-18-23-14-15-45-30(23)17-28(38)32(42)37-33(2,3)4/h5-13,23,26-30,40H,14-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t23-,26+,27-,28+,29-,30+/m1/s1 |
Clave InChI |
UJIMFKSBLFMXCG-CCZNUBNBSA-N |
SMILES isomérico |
CC(=O)N[C@H](CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
SMILES canónico |
CC(=O)NC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)







